1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride
Overview
Description
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound with a molecular weight of 289.7 g/mol It is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core with sulfonyl chloride and dioxo functionalities
Preparation Methods
The synthesis of 1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride typically involves the reaction of benzylimidazole with appropriate methylating agents such as iodomethane . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the methylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The dioxo functionalities can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The pyrido[2,3-d]pyrimidine core can undergo cyclization reactions under specific conditions, leading to the formation of more complex ring structures.
Common reagents used in these reactions include bases like sodium hydroxide for substitution reactions and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis . The compound’s lipophilicity allows it to diffuse easily into cells, where it can exert its effects by binding to target proteins and disrupting their function .
Comparison with Similar Compounds
1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride can be compared with other pyrido[2,3-d]pyrimidine derivatives:
Biological Activity
1,3-Dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrido[2,3-d]pyrimidines, characterized by a fused heterocyclic structure. Its molecular formula is with a molecular weight of 245.26 g/mol. The IUPAC name reflects its complex structure and functional groups.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 245.26 g/mol |
IUPAC Name | This compound |
Physical Form | Powder |
This compound primarily acts as an enzyme inhibitor. It binds to the active sites of enzymes involved in nucleic acid synthesis. This binding disrupts normal cellular processes that rely on nucleic acid synthesis, leading to:
- Inhibition of Cell Growth : The compound has been shown to suppress cell proliferation by inducing DNA damage.
- Induction of Apoptosis : By interfering with genetic material maintenance, it promotes programmed cell death in malignant cells.
Biological Activities
Research indicates that compounds in the pyrido[2,3-d]pyrimidine class exhibit various biological activities:
- Antimicrobial Activity : Demonstrated efficacy against bacterial strains.
- Antitumor Activity : Inhibition of cancer cell lines has been reported.
- Enzyme Inhibition : Notably against acetylcholinesterase (AChE) and urease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antibacterial Studies : A study evaluated the antibacterial properties against multiple strains. The compound showed significant inhibition zones compared to controls.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 18 -
Antitumor Efficacy : In vitro studies on human cancer cell lines revealed that the compound induces apoptosis through caspase activation pathways.
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- Results : IC50 values were significantly lower than those of standard chemotherapeutics.
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Enzyme Inhibition Assays : The compound was tested for its ability to inhibit AChE and urease activities.
- AChE Inhibition : The compound exhibited competitive inhibition with an IC50 value of 5 µM.
- Urease Inhibition : A significant reduction in urease activity was observed at higher concentrations.
Properties
IUPAC Name |
1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidine-6-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O4S/c1-12-7-6(8(14)13(2)9(12)15)3-5(4-11-7)18(10,16)17/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOWJILXMPMPGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=O)N(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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